4-Fluorocinnamaldehyde

Antibiofilm Agricultural antimicrobial Plant pathogen control

4-Fluorocinnamaldehyde (CAS 24654-55-5) is a para-fluorinated cinnamaldehyde derivative combining a mild Hammett σₚ of 0.06 with high C–F bond stability, delivering controlled electrophilicity unattainable with 4-Cl, 4-Br, or 4-NO₂ analogs. It achieves an MIC of 200 μg·mL⁻¹ against Agrobacterium tumefaciens and >90% biofilm inhibition at 400 μg·mL⁻¹ while preserving seed germination at ≤200 μg·mL⁻¹, enabling concentration-graded antimicrobial strategies. Validated as a precursor for thiosemicarbazone urease inhibitors (IC₅₀ 2.7 μM) and for selective fluoride anion sensors, this scaffold supports drug discovery, environmental monitoring, and fluorinated material synthesis. Choose 4-fluorocinnamaldehyde to eliminate the over- or under-dosing risks inherent in halogen-substituted cinnamaldehyde SAR.

Molecular Formula C9H7FO
Molecular Weight 150.15 g/mol
CAS No. 24654-55-5
Cat. No. B1661933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorocinnamaldehyde
CAS24654-55-5
Molecular FormulaC9H7FO
Molecular Weight150.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC=O)F
InChIInChI=1S/C9H7FO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1-
InChIKeyYSIYEWBILJZDQH-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorocinnamaldehyde (CAS 24654-55-5): Baseline Identity for Scientific Procurement


4-Fluorocinnamaldehyde (CAS 24654-55-5) is a para-fluorinated aromatic α,β-unsaturated aldehyde belonging to the cinnamaldehyde derivative class. With a molecular formula of C₉H₇FO and molecular weight of 150.15 g·mol⁻¹, it features a fluorine atom at the 4-position of the phenyl ring conjugated to an acrolein moiety [1]. This compound combines the Michael acceptor reactivity of the cinnamaldehyde scaffold with the unique electronic properties of fluorine—moderate electron-withdrawing character (Hammett σₚ = 0.06) coupled with strong C–F bond stability—yielding a reactivity profile distinct from its 4-chloro, 4-bromo, and 4-nitro analogs [2]. It is supplied as a pale-yellow transparent liquid or low-melting solid (mp 24 °C, bp 102–104 °C/2 mmHg) with a reported LogP of 2.04–2.13 [3].

Why 4-Fluorocinnamaldehyde Cannot Be Generically Substituted by Other Cinnamaldehyde Derivatives


Halogen substitution at the para position of the cinnamaldehyde scaffold produces non-linear and often unpredictable shifts in antibacterial potency, biofilm inhibition threshold, phytotoxicity, and electronic reactivity. In the Agrobacterium tumefaciens model, 4-nitro, 4-chloro, and 4-fluoro cinnamaldehydes exhibited minimum inhibitory concentrations (MICs) of 100, 200, and 200 μg·mL⁻¹ respectively, while their biofilm-inhibitory concentration thresholds diverged dramatically: 4-nitro CNMA achieved 100% biofilm inhibition at 200 μg·mL⁻¹, 4-chloro CNMA reached 94%, yet 4-fluoro CNMA required ≥400 μg·mL⁻¹ to exceed 90% inhibition [1]. This non-parallel structure–activity relationship (SAR) means that selecting a 4-halogenated cinnamaldehyde based solely on structural analogy risks either under-dosing (loss of efficacy) or over-dosing (unnecessary phytotoxicity or cost). Furthermore, the mild Hammett σₚ of fluorine (0.06) versus chlorine (0.23) or nitro (0.78) fundamentally alters the electrophilicity of the α,β-unsaturated carbonyl, affecting both biological target engagement and downstream synthetic reactivity in ways that cannot be predicted from the parent cinnamaldehyde [2].

4-Fluorocinnamaldehyde: Quantitative Differentiation Evidence Against Closest Analogs


Antibiofilm Concentration Threshold vs. 4-Nitro and 4-Chloro Cinnamaldehyde in Agrobacterium tumefaciens

In a direct head-to-head comparison against Agrobacterium tumefaciens GV2260, 4-fluorocinnamaldehyde (4-F CNMA) exhibits a biofilm-inhibitory concentration threshold that is 2-fold higher than that of 4-chlorocinnamaldehyde (4-Cl CNMA) and 4-fold higher than that of 4-nitrocinnamaldehyde (4-NO₂ CNMA). Specifically, at 200 μg·mL⁻¹, 4-F CNMA produced 0% biofilm inhibition after 48 h, whereas 4-Cl CNMA and 4-NO₂ CNMA achieved 94% and 100% inhibition, respectively. 4-F CNMA required a concentration of ≥400 μg·mL⁻¹ to exceed 90% biofilm reduction [1]. Despite this higher threshold, 4-F CNMA did not inhibit seed germination of Raphanus sativus at concentrations ≤200 μg·mL⁻¹, a safety feature shared with 4-NO₂ CNMA but potentially advantageous where minimising off-target phytotoxicity at intermediate concentrations is critical [1]. The MIC of 4-F CNMA was 200 μg·mL⁻¹ (equal to 4-Cl CNMA, 2-fold higher than 4-NO₂ CNMA at 100 μg·mL⁻¹, and 2-fold lower than the parent t-CNMA at 400 μg·mL⁻¹) [1].

Antibiofilm Agricultural antimicrobial Plant pathogen control

Urease Inhibition Potency of 4-Fluorocinnamaldehyde-Derived Thiosemicarbazones vs. Thiourea Standard

A library of sixteen 4-fluorocinnamaldehyde-based thiosemicarbazones was evaluated for jack bean urease inhibition, with thiourea as the reference standard. The most potent derivative, compound 3c (benzyl-substituted thiosemicarbazone), exhibited an IC₅₀ of 2.7 ± 0.5 μM, representing a 7.2-fold improvement over thiourea (IC₅₀ = 19.4 ± 0.2 μM). Nine of the sixteen compounds outperformed the standard, with IC₅₀ values spanning 2.7–15.1 μM. Kinetic analysis confirmed competitive inhibition for 3c with a Kᵢ of 3.26 ± 0.0048 μM [1]. The entire series was constructed from a common 4-fluorocinnamaldehyde precursor, establishing this compound as a privileged scaffold for generating potent urease inhibitors with tunable substituent effects at the N⁴ position [1]. While this evidence is derivative-level rather than parent-compound-level, it directly informs procurement decisions when 4-fluorocinnamaldehyde is acquired as a starting material for medicinal chemistry campaigns targeting urease.

Urease inhibition Helicobacter pylori Kidney stone therapeutics

Anion Discrimination Selectivity: 4-Fluorocinnamaldehyde-Based vs. 2-Nitrocinnamaldehyde-Based Naked-Eye Chemosensors

Six colorimetric chemosensor probes were constructed from two cinnamaldehyde scaffolds: probes 1–3 derived from 2-nitrocinnamaldehyde and probes 4–6 derived from 4-fluorocinnamaldehyde. All six probes enabled naked-eye detection of AcO⁻, CN⁻, and F⁻ in acetonitrile. However, only the 4-fluorocinnamaldehyde-based probes (4–6) demonstrated the ability to discriminate between F⁻ and AcO⁻/CN⁻ anions, producing a distinct colorimetric response selective for fluoride. The 2-nitrocinnamaldehyde-based probes (1–3) lacked this discriminatory capacity [1]. Probe 5 (4-fluorocinnamaldehyde-based) was further validated in a combinatorial pattern-generation experiment and demonstrated performance suitable for molecular-level keypad lock applications, with principal component analysis (PCA) confirming selectivity [1]. This differential anion discrimination arises from the distinct electronic push–pull character imparted by the fluorine substituent versus the nitro group.

Chemosensor Anion recognition Molecular keypad lock

Electronic Modulation via Hammett σₚ: Mild Fluorine Effect vs. Stronger Para-Substituents for Synthetic Tuning

The para-fluoro substituent imparts a Hammett σₚ value of 0.06 to the cinnamaldehyde scaffold, representing a mild electron-withdrawing effect that is substantially weaker than that of chlorine (σₚ = 0.23), bromine (σₚ = 0.23), or nitro (σₚ = 0.78) [1]. This positions 4-fluorocinnamaldehyde uniquely among 4-halogenated cinnamaldehydes: it withdraws electron density from the conjugated π-system sufficiently to modulate the electrophilicity of the β-carbon for Michael addition reactions and Schiff base formation, yet does so without the strong deactivation that can slow nucleophilic attack or promote unwanted side reactions observed with 4-nitro analogs [2]. Combined with the high C–F bond dissociation energy (~485 kJ·mol⁻¹ vs. ~350 kJ·mol⁻¹ for C–Cl), 4-fluorocinnamaldehyde offers greater metabolic and thermal stability in downstream products compared to 4-chloro or 4-bromo derivatives [2]. The measured LogP of 2.04–2.13 represents a modest increase over parent cinnamaldehyde (LogP ≈ 1.9), providing slightly enhanced membrane permeability without the significant lipophilicity-driven toxicity risks associated with 4-bromo (LogP ≈ 2.6) or 4-chloro (LogP ≈ 2.5) analogs [3].

Electronic effect Hammett constant Synthetic intermediate reactivity

4-Fluorocinnamaldehyde: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Agricultural Biofilm Control Agent with a Differentiated Safety–Efficacy Window

For research programs developing anti-Agrobacterium or anti-biofilm coatings for plant surfaces, 4-fluorocinnamaldehyde occupies a distinct operational window: it achieves MIC of 200 μg·mL⁻¹ and >90% biofilm inhibition at 400 μg·mL⁻¹ against A. tumefaciens while preserving seed germination at ≤200 μg·mL⁻¹ [1]. This profile enables concentration-graded application strategies where antimicrobial activity is titrated independently of phytotoxic risk—a degree of control not available with 4-chlorocinnamaldehyde (which inhibits biofilm at doses approaching its MIC) or 4-nitrocinnamaldehyde (which is more potent but may carry a higher redox toxicity burden from the nitro group) [1].

Medicinal Chemistry: Starting Material for High-Potency Urease Inhibitor Libraries

4-Fluorocinnamaldehyde serves as a validated precursor for thiosemicarbazone-based urease inhibitors, with the most active derivative (3c) achieving an IC₅₀ of 2.7 μM—7.2-fold more potent than the clinical reference thiourea (IC₅₀ = 19.4 μM) [2]. The 4-fluorophenyl ring contributes to favourable binding interactions within the urease active site, as confirmed by molecular docking, and nine of sixteen synthesized derivatives outperformed the standard, indicating a high hit rate from this scaffold [2]. This application scenario is directly relevant to anti-Helicobacter pylori and anti-urolithiasis drug discovery programs.

Fluoride-Selective Colorimetric Chemosensor Probe Development

4-Fluorocinnamaldehyde is the scaffold of choice for constructing naked-eye anion sensors that require discrimination between fluoride and competing acetate/cyanide ions. Unlike 2-nitrocinnamaldehyde-derived probes, 4-fluorocinnamaldehyde-based receptors (probes 4–6) achieve selective fluoride channel detection in acetonitrile, enabling multi-anion differential sensing from a single probe architecture [3]. This capability is valuable for environmental fluoride monitoring, drinking water quality testing, and the development of molecular-level keypad lock security systems [3].

Synthetic Intermediate for Fluorinated Bioactive Molecules Requiring Controlled Electronic Tuning

The mild Hammett σₚ of 0.06 and high C–F bond dissociation energy (~485 kJ·mol⁻¹) make 4-fluorocinnamaldehyde a strategic intermediate for synthesising fluorinated heterocycles, fluorinated styryl pharmacophores, and functional materials where excessive electron withdrawal (as with –Cl, –Br, or –NO₂) would compromise reaction selectivity or product stability [4][5]. Its modest LogP increase (~0.2 units above parent cinnamaldehyde) further supports applications where minimising lipophilicity-driven off-target binding or toxicity is critical [5]. Documented use cases include the preparation of fluorophenyl-substituted diapophytoene desaturase inhibitors and fluorinated polymer precursors [4].

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